Mass Shift Sufficiency: +6 Da vs. Insufficient +3 Da Labeling
Anagliptin-d6 provides a nominal mass shift of +6 Da relative to unlabeled anagliptin (MW 389.485 vs. 383.45) [REFS-1, REFS-2]. A minimum mass difference of ≥3 Da is required to prevent spectral overlap with the analyte's natural isotopic envelope for small molecules (<1000 Da) . While a +3 Da shift may be borderline sufficient depending on the analyte's isotopic distribution, the +6 Da shift of Anagliptin-d6 ensures unambiguous baseline separation of the IS signal, eliminating cross-talk and enhancing quantitation accuracy .
| Evidence Dimension | Mass Difference for MS/MS |
|---|---|
| Target Compound Data | +6 Da (ΔMW = 6.035) |
| Comparator Or Baseline | Theoretical +3 Da labeled analog (ΔMW = 3.0) |
| Quantified Difference | +3 Da additional mass separation |
| Conditions | General principle for small molecule LC-MS/MS; molecular weight of unlabeled anagliptin is 383.45 Da |
Why This Matters
A larger mass shift mitigates the risk of isotopic interference, ensuring compliance with FDA and EMA bioanalytical method validation guidelines for selectivity.
